(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine
Description
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative characterized by a benzyloxy-substituted phenyl group at the 2-position and a phenylethyl group at the 4-position of the morpholine ring. Morpholine derivatives are widely explored in pharmaceuticals due to their versatility in modulating solubility, metabolic stability, and target binding .
Properties
CAS No. |
920803-00-5 |
|---|---|
Molecular Formula |
C25H27NO2 |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2R)-4-[(1R)-1-phenylethyl]-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C25H27NO2/c1-20(22-10-6-3-7-11-22)26-16-17-27-25(18-26)23-12-14-24(15-13-23)28-19-21-8-4-2-5-9-21/h2-15,20,25H,16-19H2,1H3/t20-,25+/m1/s1 |
InChI Key |
ISRDVUQULPZUSX-NLFFAJNJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine typically involves multi-step organic reactions. One common approach might include:
Formation of the Morpholine Ring: Starting with a suitable precursor, such as an amino alcohol, the morpholine ring can be formed through cyclization reactions.
Introduction of the Benzyloxy Group: This step may involve the use of benzyl chloride in the presence of a base to introduce the benzyloxy group via nucleophilic substitution.
Addition of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenylethyl group can be reduced to form a simpler alkyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the phenylethyl group would yield an alkyl derivative.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Morpholine derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Medicine
In medicine, (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine could be explored as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine would depend on its specific biological target. Generally, morpholine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzyloxy and phenylethyl groups may enhance binding affinity and specificity to the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s distinct substituents differentiate it from other morpholine analogs:
- Benzyloxy group : Enhances lipophilicity and may improve membrane permeability.
- Chirality : The (2R,1R) configuration may confer selectivity in biological systems.
Comparative Analysis of Morpholine Derivatives
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The benzyloxy and phenylethyl groups in the target compound likely result in higher logP values compared to fluorinated analogs (e.g., MM3300.08, MM3300.18), which balance lipophilicity with polarity .
- Solubility : The morpholine ring improves aqueous solubility relative to purely aromatic scaffolds. However, bulky substituents (e.g., isoindole-dione in MM3300.09) may reduce solubility .
- Stereochemical Impact : The (2R,1R) configuration may lead to distinct crystallization behaviors or pharmacokinetic profiles compared to racemic analogs (e.g., "rel" compounds in ) .
Biological Activity
The compound (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine is a morpholine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₂₇H₃₁NO₃
- CAS Number : 188591-63-1
- Molecular Weight : 425.54 g/mol
The compound contains a morpholine ring substituted with a benzyloxy group and a phenylethyl moiety, which are believed to contribute to its biological activity.
1. Inhibition of Human Monoamine Oxidases (hMAOs)
Recent studies have indicated that compounds with similar structural motifs exhibit significant inhibitory activity against human monoamine oxidases, particularly the hMAO-B isoform. The benzyloxy group has been shown to enhance binding affinity and selectivity towards hMAO-B. For instance, related compounds demonstrated IC50 values ranging from 0.067 μM to 0.12 μM, indicating potent inhibition .
Table 1: Inhibition Potency of Related Compounds against hMAO-B
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| B10 | 0.067 | 504.791 |
| B15 | 0.12 | 287.600 |
The mechanism by which (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine exerts its effects may involve:
- Hydrogen Bonding : The presence of the benzyloxy group allows for hydrogen bonding with enzyme active sites, enhancing affinity.
- Reversible Inhibition : Studies suggest that the inhibition is reversible, which is crucial for therapeutic applications .
Case Study 1: Structure-Activity Relationship (SAR)
A series of benzyloxy-substituted chalcones were synthesized and evaluated for their hMAO inhibitory activities. The findings indicated that compounds with para-substituents on the benzene ring exhibited stronger inhibition compared to ortho-substituents. This highlights the importance of substituent positioning in modulating biological activity .
Case Study 2: Pharmacokinetics and CNS Bioavailability
Research has also focused on the pharmacokinetic properties of similar compounds, emphasizing their ability to cross the blood-brain barrier (BBB). The permeability assay results showed that certain benzyloxy derivatives had significant CNS bioavailability, which is essential for central nervous system-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
